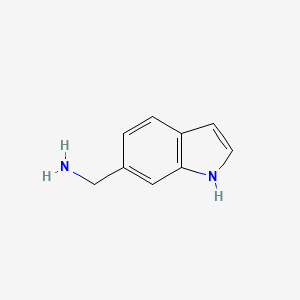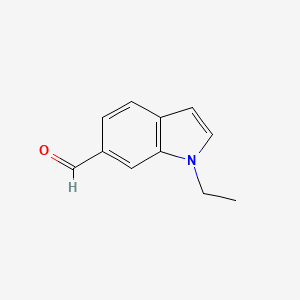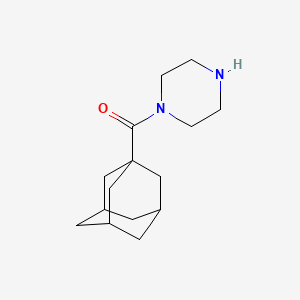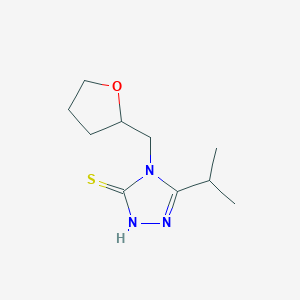
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide, also known as BEPH, is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and alcohol, and is used in a variety of lab experiments. BEPH is a derivative of piperazine, an organic compound that is commonly used in the synthesis of other compounds. BEPH has a variety of biochemical and physiological effects that make it useful in scientific research.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research on novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones revealed their potential as antimicrobial agents, with some derivatives showing comparable or superior efficacy to conventional medicines (Zaidi et al., 2021). Additionally, azole-containing piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities, demonstrating moderate to significant in vitro efficacy (Gan et al., 2010).
Anticancer Research
1,2,4-Triazine derivatives bearing piperazine amide moiety were synthesized and investigated for their potential anticancer activities. Compounds with specific phenyl substitutions showed promising antiproliferative agents against MCF-7 breast cancer cells, comparing favorably with cisplatin (Yurttaş et al., 2014). Novel 4-substituted phenylsulfonyl piperazines with tetrazole moiety also exhibited significant growth inhibitory activity against various cancer cell lines, suggesting their potential as antiproliferative agents (Kommula et al., 2018).
Antiviral Research
A study on new 5-substituted Piperazinyl-4-nitroimidazole Derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors for anti-HIV activity showed that certain derivatives exhibit anti-HIV-1 and anti-HIV-2 activity in MT-4 cells (Al-Masoudi et al., 2007).
Synthetic Methodologies
Electrochemical synthesis has been explored for the development of new phenylpiperazine derivatives, offering an environmentally friendly and efficient approach for synthesizing these compounds in aqueous solutions (Nematollahi & Amani, 2011). This method highlights the potential for innovative synthetic routes in the production of piperazine derivatives with high atom economy.
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(2-bromoethyl)piperazin-1-yl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrN2O.BrH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZZFKNGDDHMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048664-14-7 |
Source


|
| Record name | Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)








![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)

